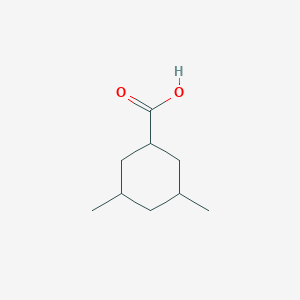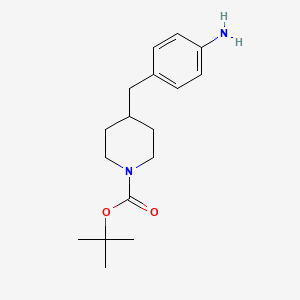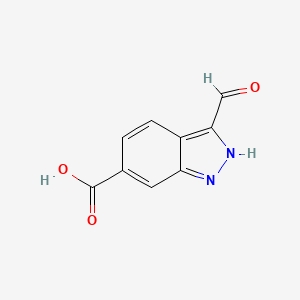
Chlorhydrate de (1-aminocyclohexyl)méthanol
Vue d'ensemble
Description
(1-Aminocyclohexyl)methanol hydrochloride: is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by the presence of an amino group attached to a cyclohexyl ring, which is further connected to a methanol group, forming a hydrochloride salt.
Applications De Recherche Scientifique
Chemistry: (1-Aminocyclohexyl)methanol hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, it is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: In the industrial sector, it is used in the production of fine chemicals and as an intermediate in the synthesis of various chemical products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminocyclohexyl)methanol hydrochloride typically involves the reduction of the corresponding ketone, cyclohexanone, followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the following steps:
Reduction of Cyclohexanone: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Amination: The cyclohexanol is then subjected to amination using ammonia or an amine source under suitable conditions to form (1-Aminocyclohexyl)methanol.
Formation of Hydrochloride Salt: The resulting (1-Aminocyclohexyl)methanol is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for (1-Aminocyclohexyl)methanol hydrochloride typically involve large-scale batch or continuous processes, utilizing similar synthetic routes as described above. The choice of reducing agents and amination conditions may vary based on cost, availability, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1-Aminocyclohexyl)methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, cyanides, or other amines can be used under suitable conditions.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Mécanisme D'action
The mechanism of action of (1-Aminocyclohexyl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites of enzymes, influencing their activity. The cyclohexyl ring provides hydrophobic interactions, stabilizing the compound within the binding pocket. The methanol group can participate in additional hydrogen bonding, enhancing the compound’s binding affinity .
Comparaison Avec Des Composés Similaires
- (1-Aminocyclohexyl)(phenyl)methanol hydrochloride
- 1-Aminomethyl-1-cyclohexanol hydrochloride
Comparison:
- (1-Aminocyclohexyl)(phenyl)methanol hydrochloride: This compound has a phenyl group attached to the cyclohexyl ring, which can provide additional aromatic interactions, potentially altering its binding properties and reactivity.
- 1-Aminomethyl-1-cyclohexanol hydrochloride: This compound has a similar structure but with a different substitution pattern, which can influence its chemical reactivity and biological activity.
Uniqueness: (1-Aminocyclohexyl)methanol hydrochloride is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic interactions, making it a versatile compound in various research applications .
Propriétés
IUPAC Name |
(1-aminocyclohexyl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-7(6-9)4-2-1-3-5-7;/h9H,1-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPOOMVFQWOTOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5460-68-4 | |
| Record name | 5460-68-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18892 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-aminocyclohexyl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)
![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)



![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)
![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)







